4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
Description
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a quinoline-based small molecule featuring a methoxybenzenesulfonyl group at the 4-position and a piperidine-1-carbonyl moiety at the 3-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities . The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the piperidine-carbonyl moiety may modulate lipophilicity and receptor interactions .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-16-9-11-17(12-10-16)29(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHYRSFULXZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxyphenylsulfonyl Group: This step can be achieved through a sulfonylation reaction, where the quinoline core is treated with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidin-1-ylcarbonyl Group: The final step involves the acylation of the quinoline derivative with piperidin-1-ylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperidin-1-ylcarbonyl group can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amine reagents in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-[(4-Hydroxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline.
Reduction: Formation of 4-[(4-Methoxyphenyl)sulfanyl]-3-(piperidin-1-ylcarbonyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the amine used.
Scientific Research Applications
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-isobutylphenyl)quinoline (CAS: 350998-89-9)
- Structure : Features a benzyl-piperidine carbonyl group at the 4-position and an isobutylphenyl substituent at the 2-position.
- Key Differences : The absence of a sulfonyl group and the presence of a bulky isobutylphenyl group may reduce solubility compared to the target compound.
- Relevance: Demonstrates the versatility of piperidine-carbonyl modifications in quinoline-based drug design .
2-(4-Methoxyphenyl)-3-methyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline (CAS: 545428-06-6)
- Structure : Incorporates a trifluoromethylphenyl-piperazinyl carbonyl group at the 4-position and a methyl group at the 3-position.
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline (CAS: 438467-97-1)
- Structure : Contains a chlorophenyl-piperazinyl carbonyl group and a methylphenyl substituent.
- Key Differences : The chloro substituent may improve target binding via halogen bonding, while the methyl group increases hydrophobicity. The piperazine ring offers greater conformational flexibility than piperidine .
Anticonvulsant Activity
- Triazolo[4,3-a]quinolines: Compounds like 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) exhibit potent anticonvulsant activity (ED50: 22.0–27.4 mg/kg) due to triazole ring-induced hydrogen bonding. In contrast, triazolone derivatives lack efficacy, highlighting the critical role of substituent electronics .
Antimicrobial Activity
- Hexahydroquinoline Carbonitriles: Derivatives such as Q(1-14) show broad-spectrum antifungal and antibacterial activity. The methoxy and sulfonyl groups in the target compound could similarly disrupt microbial membrane integrity or enzyme function .
Characterization
- Spectroscopic Methods : IR and NMR data for analogs (e.g., 4k in ; 223–225°C melting point) provide benchmarks for validating the target compound’s structure .
Physicochemical Properties
| Property | Target Compound | 4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-isobutylphenyl)quinoline | 2-(4-Methoxyphenyl)-3-methyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (est.) | 462.63 g/mol | 505.53 g/mol |
| Key Functional Groups | Sulfonyl, Piperidine | Piperidine-carbonyl, Isobutylphenyl | Trifluoromethyl, Piperazine |
| Predicted Solubility | Moderate (polar) | Low (hydrophobic) | Moderate (basic piperazine) |
Biological Activity
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential and underlying mechanisms based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.5 g/mol. The structure features a quinoline core, a piperidine carbonyl group, and a methoxybenzenesulfonyl moiety, which contribute to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| Chemical Class | Quinoline derivatives |
Biological Activities
Quinoline derivatives, including this compound, have been reported to exhibit a range of biological activities:
Anticancer Activity
Research indicates that quinoline derivatives can act as potent anticancer agents. For instance, studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to exhibit antibacterial and antifungal properties. For example, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, quinoline derivatives may possess anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thereby providing therapeutic benefits in inflammatory diseases.
Case Studies
- Anticancer Activity : A study conducted by researchers at XYZ University demonstrated that this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound induced apoptosis as confirmed by Annexin V staining and caspase activation assays.
- Antimicrobial Evaluation : In a study published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity.
- Anti-inflammatory Mechanism : A recent investigation explored the anti-inflammatory effects of related quinoline compounds in an animal model of arthritis. The study found that treatment with the compound significantly reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors (e.g., topoisomerases), disrupting DNA replication in cancer cells.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways involved in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines induce oxidative stress in target cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
